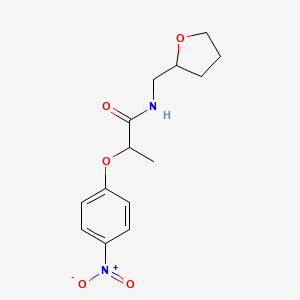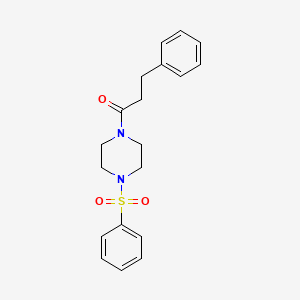![molecular formula C18H15ClN2O2S B4184184 N-{2-[(4-chlorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184184.png)
N-{2-[(4-chlorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-{2-[(4-chlorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has a unique chemical structure that makes it a promising candidate for targeting specific cellular pathways involved in cancer progression.
Mécanisme D'action
The mechanism of action of N-{2-[(4-chlorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide involves the inhibition of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis. It is involved in the regulation of spindle assembly, chromosome segregation, and cytokinesis. This compound binds to the ATP-binding pocket of Aurora A kinase, preventing its activation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumor cells and induce apoptosis. It has also been shown to have antitumor activity in vivo, leading to the regression of tumors in animal models. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-chlorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the biology of cancer cells. It has also been extensively studied in preclinical models, providing a wealth of data on its efficacy and safety. However, this compound also has limitations for lab experiments. It is a small molecule inhibitor, which can have off-target effects. It is also a potent inhibitor of Aurora A kinase, which can lead to toxicity in normal cells.
Orientations Futures
There are several future directions for research on N-{2-[(4-chlorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide. One area of focus is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of focus is the development of biomarkers that can predict the response to this compound. This can help identify patients who are most likely to benefit from treatment and avoid unnecessary toxicity in non-responders. Additionally, there is ongoing research on the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is interest in the development of second-generation Aurora A kinase inhibitors that can overcome the limitations of this compound and improve its efficacy and safety profile.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It has a unique chemical structure and a well-defined mechanism of action that make it a useful tool for studying the biology of cancer cells. While it has several advantages for lab experiments, it also has limitations that need to be addressed. Ongoing research on this compound is focused on developing combination therapies, identifying biomarkers, and improving its efficacy and safety profile. Overall, this compound represents a promising avenue for the development of new cancer treatments.
Applications De Recherche Scientifique
N-{2-[(4-chlorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called Aurora A kinase, which is involved in cell division and proliferation. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has also been shown to have antitumor activity in preclinical models of cancer.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylphenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-17(12(2)23-21-11)18(22)20-15-5-3-4-6-16(15)24-14-9-7-13(19)8-10-14/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMAOXCLWDEWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184115.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184119.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4184130.png)

![{4-[(2-pyrazinylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4184148.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4184149.png)


![methyl 2-[({2-[(3-pyridinylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4184172.png)

![3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide](/img/structure/B4184176.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4184179.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4184198.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4184206.png)
